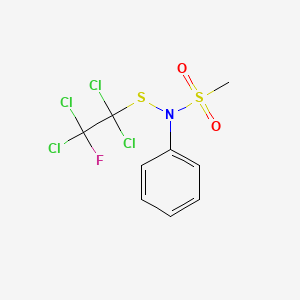

N-Phenyl-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)methanesulphonamide

説明

特性

CAS番号 |

22729-75-5 |

|---|---|

分子式 |

C9H8Cl4FNO2S2 |

分子量 |

387.1 g/mol |

IUPAC名 |

N-phenyl-N-(1,1,2,2-tetrachloro-2-fluoroethyl)sulfanylmethanesulfonamide |

InChI |

InChI=1S/C9H8Cl4FNO2S2/c1-19(16,17)15(7-5-3-2-4-6-7)18-9(12,13)8(10,11)14/h2-6H,1H3 |

InChIキー |

SVIKNKPDPGCMAE-UHFFFAOYSA-N |

正規SMILES |

CS(=O)(=O)N(C1=CC=CC=C1)SC(C(F)(Cl)Cl)(Cl)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide involves the reaction of phenylamine with 1,1,2,2-tetrachloro-2-fluoroethanethiol in the presence of methanesulfonyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

Types of Reactions

N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted sulfonamides. These products have various applications in chemical synthesis and industrial processes .

科学的研究の応用

N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its toxicological effects on aquatic organisms.

Medicine: Investigated for its potential use as an antimicrobial agent.

Industry: Employed as a pesticide due to its high toxicity to pests.

作用機序

The mechanism of action of N-Phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulfonamide involves the inhibition of key enzymes in the target organisms. The compound interacts with molecular targets such as enzymes involved in cellular respiration, leading to the disruption of metabolic processes and eventual death of the organism .

類似化合物との比較

Chemical Identity :

- IUPAC Name : N-Phenyl-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)methanesulphonamide

- CAS Registry Number : 67679-24-7

- Molecular Formula: C₁₆H₉Cl₄F₄NOS

- Molecular Weight : 481.125 g/mol

Structural Features: The compound contains a phenyl group attached to a methanesulphonamide moiety, with a thioether linkage to a 1,1,2,2-tetrachloro-2-fluoroethyl substituent.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Observations :

- Halogenation : The target compound’s tetrachloro-fluoroethyl group distinguishes it from dichlofluanid and tolylfluanid, which have fewer chlorine atoms. This likely enhances its environmental persistence but raises toxicity concerns .

- Sulphonamide vs. Acetamide : Unlike alachlor and pretilachlor (chloroacetamides), the target compound’s sulfonamide group may confer different biological activity, possibly targeting fungal enzymes rather than plant acetyl-CoA carboxylase .

Physicochemical and Environmental Properties

Notes:

Toxicological and Regulatory Considerations

- Toxicity Profile: Chlorinated compounds like 1,1,2,2-tetrachloroethane are linked to liver/kidney damage and carcinogenicity .

- Regulatory Status : Tolylfluanid and dichlofluanid are banned in the EU due to endocrine-disrupting properties . The target compound’s regulatory pathway may require extensive ecotoxicological data, as seen with perchloroethylene .

生物活性

N-Phenyl-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)methanesulphonamide, commonly known as a sulfonamide derivative, is a compound of significant interest due to its biological activity and potential applications in various fields, including agriculture and pharmaceuticals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Basic Information

- IUPAC Name: N-phenyl-N-[(1,1,2,2-tetrachloro-2-fluoroethyl)thio]methanesulphonamide

- CAS Number: 22729-75-5

- Molecular Formula: C15H9Cl4FNO2S

- Molecular Weight: 387.1057 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Moderate in water |

| LogP | 6.86730 |

| PSA | 45.61000 |

Antimicrobial Properties

Research indicates that N-phenyl-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)methanesulphonamide exhibits notable antimicrobial activity. Studies have shown that compounds with similar structures demonstrate effectiveness against various bacterial strains and fungi. The biological activity is primarily influenced by the compound's ability to interact with microbial cell membranes and inhibit essential cellular processes.

The mechanism of action for sulfonamide derivatives generally involves the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. By blocking this enzyme, these compounds prevent the synthesis of folate required for nucleic acid production, ultimately leading to microbial cell death.

Case Studies

-

Study on Antimicrobial Efficacy:

A study conducted on sulfonamide derivatives found that N-substituted phenyl compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents significantly enhanced their efficacy against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . -

Quantitative Structure-Activity Relationship (QSAR) Analysis:

QSAR analysis has been utilized to predict the biological activity of sulfonamide derivatives based on their chemical structure. The analysis indicated that increased lipophilicity correlated with enhanced antimicrobial activity, suggesting that structural modifications could lead to more potent derivatives . -

Field Trials in Agriculture:

In agricultural applications, field trials have demonstrated the effectiveness of N-phenyl-N-((1,1,2,2-tetrachloro-2-fluoroethyl)thio)methanesulphonamide as a pesticide. Its ability to target specific pests while minimizing harm to beneficial organisms highlights its potential as an environmentally friendly alternative to conventional pesticides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。